2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-18-7-5-14(6-8-18)9-10-23-19(27)12-17-13-30-21(25-17)26-20(28)24-16-4-2-3-15(22)11-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIPEVOUBFSCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a thiazole ring, a urea linkage, and an acetamide functional group, which contribute to its reactivity and biological properties.
Structural Characteristics
This compound is characterized by:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its biological significance.
- Urea Linkage : A functional group that can enhance biological activity through interactions with biomolecules.
- Chlorophenyl and Methoxyphenethyl Groups : These aromatic substituents may influence the compound's pharmacokinetics and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural similarity to other thiazole derivatives known for their antimicrobial effects supports this hypothesis. For instance, compounds with thiazole rings have been documented to inhibit bacterial growth effectively.
Anticancer Properties
The compound has shown potential as an anticancer agent. Thiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation. The specific mechanism of action may involve the inhibition of key enzymes or pathways involved in cell division and survival.
The precise mechanism of action remains under investigation; however, it is hypothesized that the thiazole ring and urea linkage play crucial roles in binding to specific molecular targets such as enzymes or receptors. This interaction could modulate their activity, leading to various biological effects, including:
- Inhibition of Enzymatic Activity : Potentially disrupting metabolic pathways in cancer cells.
- Alteration of Receptor Function : Modulating signaling pathways critical for cell proliferation and survival.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against similar thiazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamide | Thiazole ring, chlorophenyl | Antimicrobial |
| 1-(3-methoxybenzyl)-3-(4-pyridin-4-yl)thiazol-2-ylurea | Thiazole ring, methoxybenzyl | Anticancer |
| 4-methoxyphenyl urea derivatives | Urea linkage, various aromatic groups | Anti-inflammatory |
This table illustrates how the specific combination of functional groups in This compound may enhance its efficacy against certain biological targets compared to other compounds.
Future Research Directions
Further research is essential to elucidate the full spectrum of biological activities and mechanisms associated with this compound. Potential areas for future investigation include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Q. What are the key considerations when designing a synthesis protocol for this compound?
The synthesis involves multi-step reactions, including thiazole ring cyclization, urea linkage formation, and acetamide coupling. Key steps include:
- Thiazole formation : React α-haloketones with thiourea derivatives under reflux in solvents like DMF or THF, using triethylamine as a catalyst .
- Ureido group introduction : Treat intermediates with 3-chlorophenyl isocyanate under anhydrous conditions .
- Acetamide coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the thiazole core to the 4-methoxyphenethylamine moiety . Optimization : Monitor reaction progress via TLC/HPLC and optimize temperature (e.g., 60–80°C for cyclization) to improve yields (typically 60–75%) .
Q. How is the compound characterized post-synthesis?
Characterization involves:
- Spectroscopy : NMR (¹H/¹³C) to confirm functional groups (e.g., urea NH at δ 8.5–9.5 ppm) and LC-MS for molecular weight verification (MW 373.89 g/mol) .
- Crystallography : Single-crystal X-ray diffraction to resolve 3D structure (if crystalline) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Q. What is the proposed mechanism of action for its anti-inflammatory effects?
The compound inhibits cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing prostaglandin and leukotriene production. Key evidence:
- In vitro assays : IC₅₀ values of 1.2–3.8 µM against COX-2 in macrophage models .
- Cytokine suppression : Reduces IL-6 and TNF-α levels by 40–60% in LPS-stimulated cells .
Q. What factors influence the compound's stability in vitro?
Stability is affected by:
- pH : Degrades rapidly in alkaline conditions (t₁/₂ < 24 hrs at pH 9) .
- Solubility : Low aqueous solubility (LogP = 3.2) necessitates DMSO/cosolvent systems .
- Oxidation : Thiazole ring susceptibility to ROS requires storage under inert gas .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies (e.g., anti-inflammatory vs. anticancer activity) may arise from assay conditions or structural analogs. Mitigation strategies include:
- Orthogonal validation : Confirm activity using independent assays (e.g., ELISA for cytokines vs. MTT for cytotoxicity) .
- Structural verification : Re-analyze compound identity via HRMS to exclude impurities .
- Meta-analysis : Compare data across analogs (e.g., 3-chlorophenyl vs. 4-chlorophenyl derivatives) to identify SAR trends .
Q. What strategies are effective in establishing structure-activity relationships (SAR)?
SAR studies require systematic modifications:
- Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups .
- Bioisosteric replacement : Swap the thiazole ring with oxazole or pyridine to assess scaffold flexibility . Example findings :
| Substituent | Activity (COX-2 IC₅₀) | Stability (t₁/₂ in PBS) |
|---|---|---|
| 3-Cl-Ph | 1.8 µM | 48 hrs |
| 4-OCH₃-Ph | 5.2 µM | 72 hrs |
| 2-NO₂-Ph | Inactive | 24 hrs |
| Data from |
Q. What are the critical differences in designing in vitro vs. in vivo studies for efficacy?
- In vitro : Use cell lines (e.g., RAW 264.7 macrophages) with dose ranges of 1–100 µM. Measure IC₅₀ and cytotoxicity (CC₅₀) .
- In vivo : Optimize pharmacokinetics via formulation (e.g., PEGylation for solubility). In murine models, doses of 10–50 mg/kg (oral) show 30–50% edema reduction . Key metrics : Bioavailability (~25% in rats) and metabolite profiling (via LC-MS/MS) .
Q. What computational methods are used to identify molecular targets?
- Molecular docking : Screen against COX-2 (PDB: 5KIR) and LOX (PDB: 3V99) to predict binding modes .
- MD simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å for COX-2) .
- Pharmacophore modeling : Identify essential features (e.g., urea H-bond donors) for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
